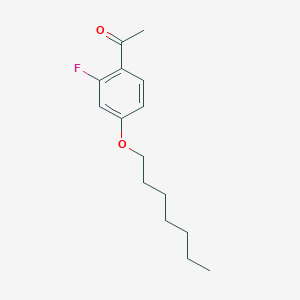

2'-Fluoro-4'-heptyloxyacetophenone

Description

2'-Fluoro-4'-heptyloxyacetophenone (C₁₅H₂₁FO₂, molecular weight 264.33 g/mol) is an acetophenone derivative featuring a fluorine atom at the 2' position and a heptyloxy chain (–O–C₇H₁₅) at the 4' position. This compound belongs to a homologous series of fluorinated acetophenones with varying alkoxy chain lengths, which influence its physicochemical and biological properties.

Synthesis typically involves alkylation of 2'-fluoro-4'-hydroxyacetophenone with 1-bromoheptane in the presence of a base (e.g., K₂CO₃) in acetone . The heptyloxy chain balances hydrophobicity and solubility, making it a candidate for pharmaceutical intermediates or agrochemical applications.

Properties

IUPAC Name |

1-(2-fluoro-4-heptoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FO2/c1-3-4-5-6-7-10-18-13-8-9-14(12(2)17)15(16)11-13/h8-9,11H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFGDZVTIZWPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC(=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379051 | |

| Record name | 2'-Fluoro-4'-heptyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203066-88-0 | |

| Record name | 1-[2-Fluoro-4-(heptyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203066-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-4'-heptyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-heptyloxyacetophenone typically involves the introduction of the fluorine atom and the heptyloxy group onto the acetophenone core. One common method involves the use of fluoroanisole and heptyl bromide as starting materials. The reaction proceeds through a nucleophilic substitution mechanism, where the heptyl group is introduced via an etherification reaction .

Industrial Production Methods

Industrial production of 2’-Fluoro-4’-heptyloxyacetophenone may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

Reaction Setup: Mixing the starting materials in a suitable solvent.

Reaction Conditions: Controlling temperature and pressure to optimize yield.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-heptyloxyacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2’-Fluoro-4’-heptyloxyacetophenone has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.

Agrochemicals: It is utilized in the synthesis of agrochemical products.

Dyestuff: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-heptyloxyacetophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The heptyloxy group may influence the compound’s lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The alkoxy chain length significantly impacts solubility, melting point, and hydrophobicity. Below is a comparative analysis:

| Compound Name | Molecular Formula | Alkoxy Chain Length | Molecular Weight (g/mol) | Solubility Trends | Hydrophobicity (LogP*) |

|---|---|---|---|---|---|

| 2'-Fluoro-4'-methoxyacetophenone | C₉H₉FO₂ | C₁ (methoxy) | 168.16 | High in polar solvents | 1.8 |

| 2'-Fluoro-4'-hexyloxyacetophenone | C₁₄H₁₉FO₂ | C₆ (hexyloxy) | 250.30 | Moderate in organic solvents | 3.5 |

| 2'-Fluoro-4'-heptyloxyacetophenone | C₁₅H₂₁FO₂ | C₇ (heptyloxy) | 264.33 | Low in water, high in lipids | 4.0 |

| 2'-Fluoro-4'-octyloxyacetophenone | C₁₅H₂₁FO₂ | C₈ (octyloxy) | 278.35 | Very low aqueous solubility | 4.5 |

| 2'-Fluoro-4'-nonyloxyacetophenone | C₁₇H₂₅FO₂ | C₉ (nonyloxy) | 284.38 | Insoluble in water | 5.2 |

*LogP values estimated based on chain-length trends .

Key Observations :

- Solubility : Longer alkoxy chains reduce water solubility but enhance lipid compatibility. The heptyloxy derivative is predicted to have negligible aqueous solubility, favoring membrane permeability .

- Thermal Stability: Methoxy analogs exhibit higher melting points (e.g., 2'-Fluoro-4'-methoxyacetophenone: ~85°C) due to shorter chains and stronger intermolecular forces. Heptyloxy derivatives likely have lower melting points (~40–50°C) due to increased chain flexibility .

Key Findings :

- Chain Length vs. Activity: Antimicrobial potency increases with chain length (nonyloxy > octyloxy > heptyloxy > hexyloxy). The heptyloxy analog is hypothesized to exhibit intermediate activity, balancing efficacy and cytotoxicity .

- Heptyloxy may offer a safer profile for drug development .

Biological Activity

2'-Fluoro-4'-heptyloxyacetophenone, identified by CAS No. 203066-88-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acetophenones, which are known for their diverse pharmacological properties. Research into its biological activity is essential for understanding its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of 2'-Fluoro-4'-heptyloxyacetophenone features a fluorine atom and a heptyloxy group attached to the aromatic ring of acetophenone. The presence of these functional groups is believed to influence its interaction with biological targets.

The biological activity of 2'-Fluoro-4'-heptyloxyacetophenone is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. These interactions can modulate cellular pathways, leading to various physiological effects. Preliminary studies suggest that the compound may act on specific receptors or enzymes, influencing processes such as cell signaling and gene expression.

Pharmacological Properties

Research indicates that 2'-Fluoro-4'-heptyloxyacetophenone exhibits several pharmacological properties:

- Antimicrobial Activity : Initial screenings have shown that this compound possesses antimicrobial properties against certain bacterial strains.

- Anticancer Potential : In vitro studies have indicated that it may inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Some studies have suggested neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability in cancer lines | |

| Neuroprotective | Protection against oxidative stress |

Detailed Research Findings

- Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that 2'-Fluoro-4'-heptyloxyacetophenone inhibited growth at concentrations ranging from 50 to 200 µM. The mechanism appears to involve disruption of cell membrane integrity.

- Cancer Cell Proliferation : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with the compound at concentrations of 25 µM led to a significant decrease in cell viability after 48 hours, suggesting potential for further development as an anticancer drug.

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress indicated that pre-treatment with 2'-Fluoro-4'-heptyloxyacetophenone reduced cell death by approximately 30%, highlighting its potential in neuroprotective applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.